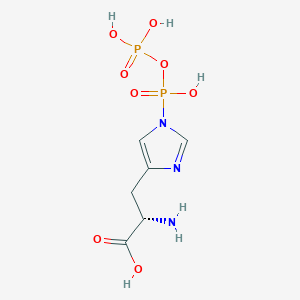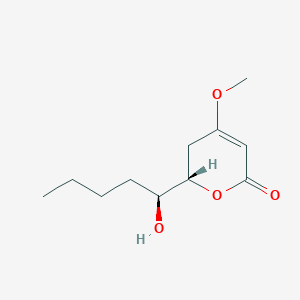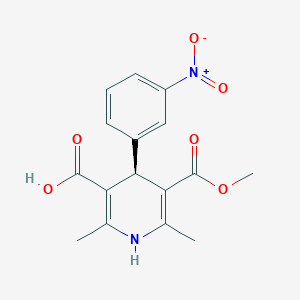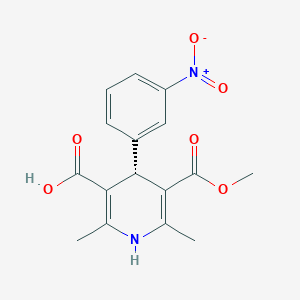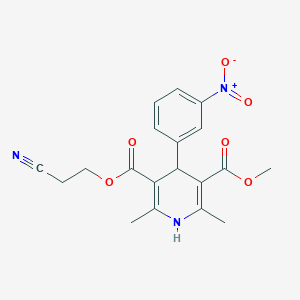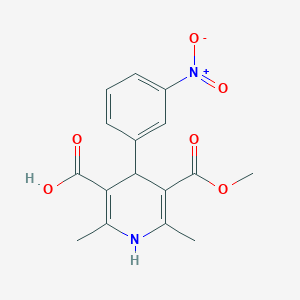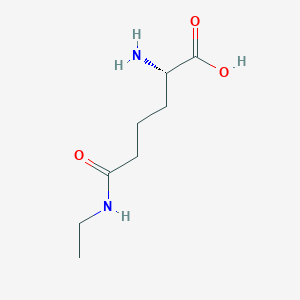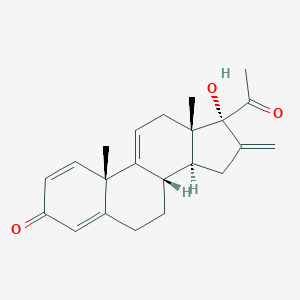
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Mifepristone, is a synthetic steroid compound that has been widely used in scientific research. It was first synthesized in 1980 and has since become an important tool in the study of reproductive biology, endocrinology, and oncology.
作用機序
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione acts as an antagonist of the progesterone receptor, which means that it blocks the action of progesterone. It also has partial agonist activity at the glucocorticoid receptor, which makes it useful in the treatment of conditions such as Cushing's syndrome. In addition, it has been shown to have anti-inflammatory and immunosuppressive effects.
生化学的および生理学的効果
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in a variety of cell types, including cancer cells. It also inhibits the growth of cancer cells by blocking the action of progesterone. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines.
実験室実験の利点と制限
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a high affinity for the progesterone receptor and is highly selective in its binding. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which means that it may need to be administered frequently in experiments. In addition, it has some off-target effects, such as partial agonist activity at the glucocorticoid receptor.
将来の方向性
There are several future directions for research on mifepristone. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been proposed as a potential treatment for Alzheimer's disease, due to its anti-inflammatory and neuroprotective effects. In addition, there is ongoing research into the development of new SPRMs that are more selective and have fewer off-target effects than mifepristone.
Conclusion:
In conclusion, mifepristone is a synthetic steroid compound that has been widely used in scientific research. It acts as an antagonist of the progesterone receptor and has a wide range of applications in the study of reproductive biology, endocrinology, and oncology. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on mifepristone, including its potential use in the treatment of autoimmune diseases and Alzheimer's disease.
合成法
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione is synthesized from a precursor compound, 16-dehydropregnenolone acetate, through a series of chemical reactions. The synthesis involves the addition of a methylene group to the 16th carbon atom of the steroid nucleus, followed by the oxidation of the hydroxyl group at the 17th position to a ketone group. The final step involves the reduction of the double bond between the 9th and 11th carbon atoms.
科学的研究の応用
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a wide range of applications in scientific research. One of its main uses is as a selective progesterone receptor modulator (SPRM). It binds to the progesterone receptor and blocks its activity, which makes it useful in the study of reproductive biology and endocrinology. It has also been used in the treatment of conditions such as endometriosis, uterine fibroids, and breast cancer.
特性
CAS番号 |
19683-23-9 |
|---|---|
製品名 |
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
分子式 |
C22H26O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h7-9,12,17,19,25H,1,5-6,10-11H2,2-4H3/t17-,19+,20+,21+,22+/m1/s1 |
InChIキー |
DYQRAHCJWPSDRS-AMGKQAFBSA-N |
異性体SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |
SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
正規SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
同義語 |
16-methylene-17-HPTD 16-methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



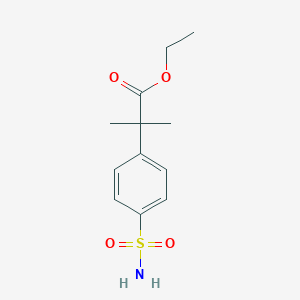
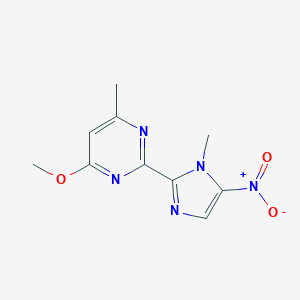
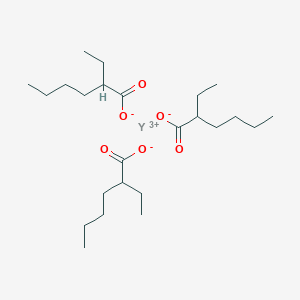
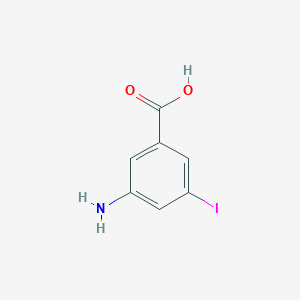
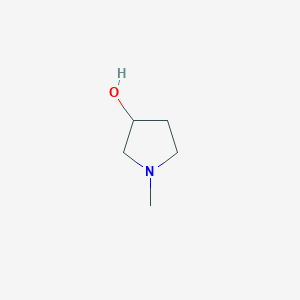
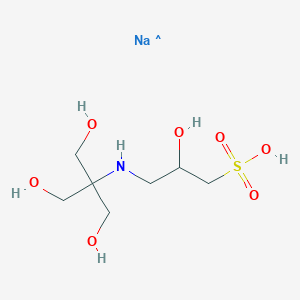
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
